

Application Note: Copper-Catalyzed Click Chemistry of BP Fluor 430 Picolyl Azide

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Compound of Interest

Compound Name: *BP Fluor 430 picolyl azide*

Cat. No.: *B15554728*

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Introduction

BP Fluor 430 Picolyl Azide is a fluorescent labeling reagent designed for sensitive detection in biological systems. It incorporates a picolyl azide moiety, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The key feature of picolyl azides is the presence of a nitrogen atom in the pyridine ring, which acts as a chelating agent for the copper(I) catalyst. This chelation accelerates the reaction rate, allowing for lower catalyst concentrations and faster conjugation compared to traditional terminal azides. This enhanced reactivity makes **BP Fluor 430 Picolyl Azide** an ideal tool for labeling alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.

Reaction Principle

The copper(I)-catalyzed reaction between the **BP Fluor 430 picolyl azide** and a terminal alkyne proceeds via a cycloaddition mechanism to form a stable triazole linkage. The picolyl group's intramolecular chelation of the copper catalyst significantly enhances the reaction kinetics.

Experimental Protocols

This section provides a general protocol for the copper-catalyzed click chemistry reaction using **BP Fluor 430 Picolyl Azide**. The conditions may require optimization based on the specific alkyne-modified substrate and experimental goals.

Materials and Reagents:

- **BP Fluor 430 Picolyl Azide**
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Deionized water
- Solvent for dissolving the azide (e.g., DMSO or DMF)

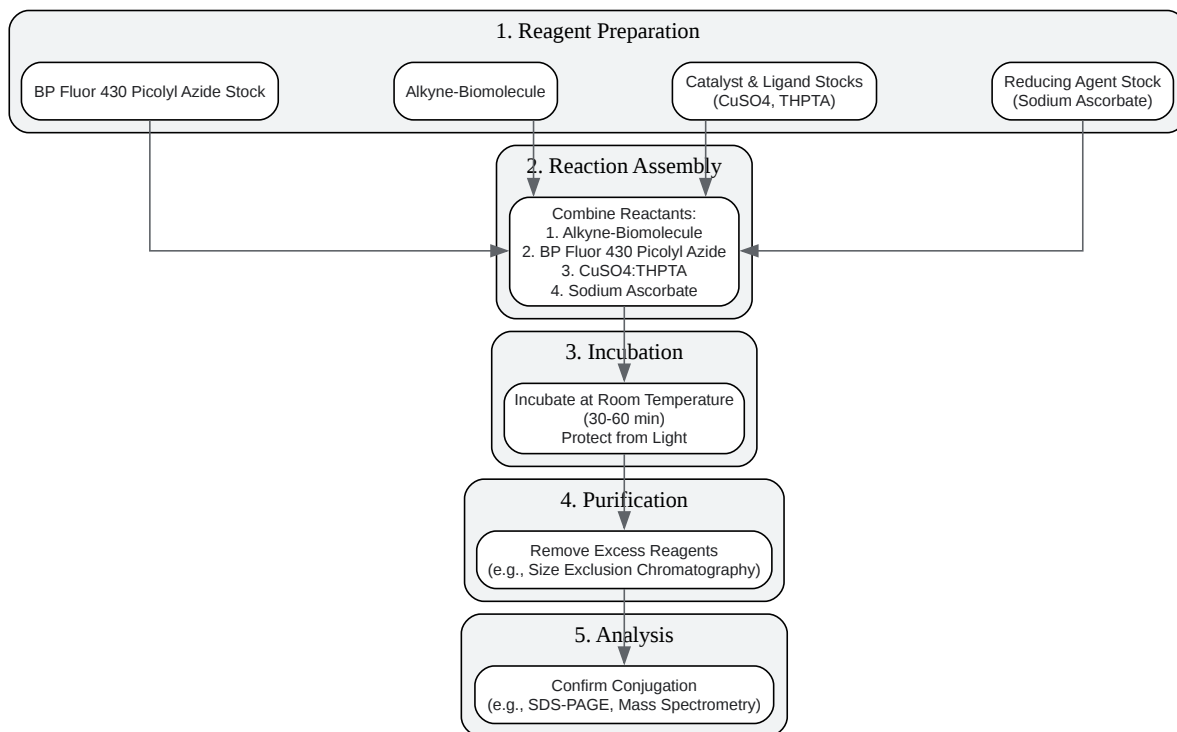
Protocol for Labeling Proteins in Solution:

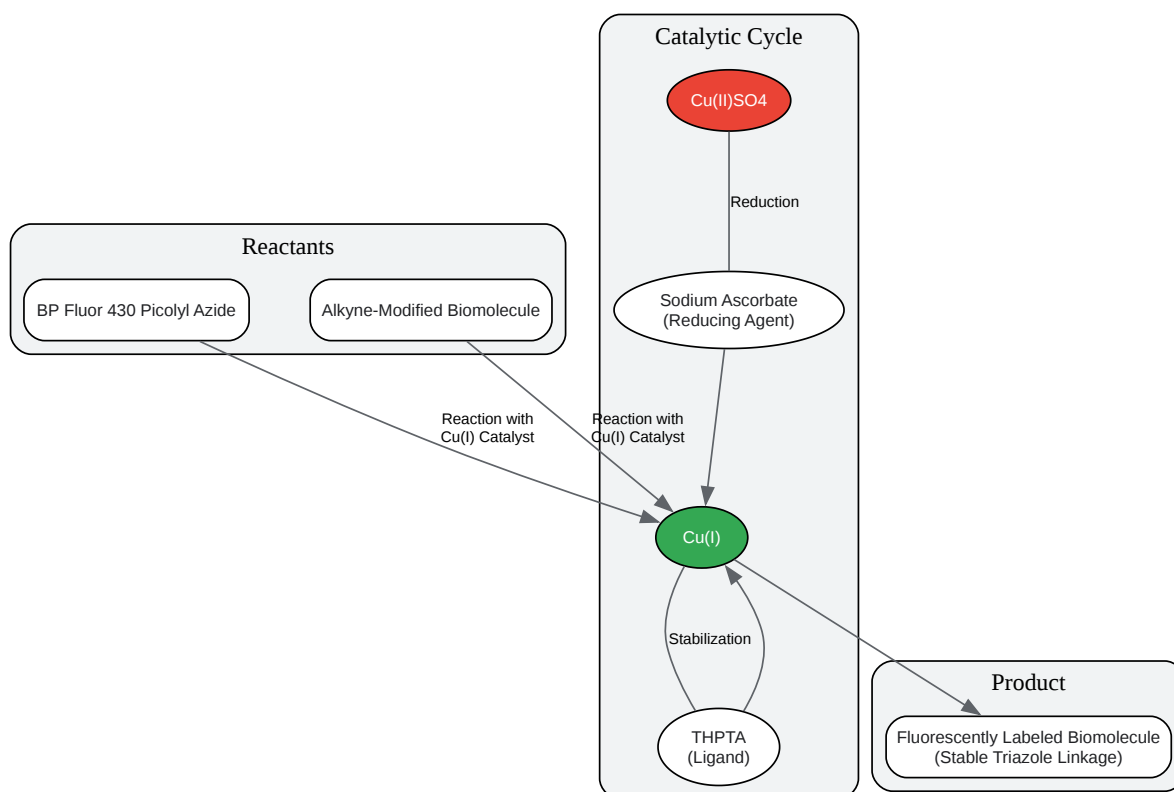
- Preparation of Stock Solutions:
 - **BP Fluor 430 Picolyl Azide:** Prepare a 10 mM stock solution in anhydrous DMSO.
 - Alkyne-modified Protein: Prepare a 1-10 mg/mL solution in a suitable buffer (e.g., PBS, pH 7.4).
 - Copper(II) Sulfate (CuSO_4): Prepare a 50 mM stock solution in deionized water.
 - Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh for each experiment.
 - THPTA: Prepare a 100 mM stock solution in deionized water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.

Reagent	Final Concentration	Volume for 100 μ L Reaction
Alkyne-modified Protein	1-10 μ M	Variable
BP Fluor 430 Picolyl Azide	25-100 μ M	2.5-10 μ L of 1 mM
Reaction Buffer	-	To 100 μ L
CuSO ₄ :THPTA (1:5 molar ratio)	50 μ M CuSO ₄ , 250 μ M THPTA	0.1 μ L of 50 mM CuSO ₄ , 0.25 μ L of 100 mM THPTA
Sodium Ascorbate	2.5 mM	0.5 μ L of 500 mM

- Reaction Incubation:
 - Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the fluorophore.
- Purification:
 - Remove the excess unreacted **BP Fluor 430 Picolyl Azide** and copper catalyst using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

Workflow Diagram





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